3-(3-Chlorophenyl)-5-methoxypyridine
CAS No.: 1373232-84-8
Cat. No.: VC0035631
Molecular Formula: C12H10ClNO
Molecular Weight: 219.668
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373232-84-8 |
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Molecular Formula | C12H10ClNO |
Molecular Weight | 219.668 |
IUPAC Name | 3-(3-chlorophenyl)-5-methoxypyridine |
Standard InChI | InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3 |
Standard InChI Key | RWKYBRUMFDLSFF-UHFFFAOYSA-N |
SMILES | COC1=CN=CC(=C1)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(3-Chlorophenyl)-5-methoxypyridine is identified by the CAS Registry Number 1373232-84-8, providing a unique identifier for this specific chemical entity . The compound consists of a pyridine ring with a methoxy group at position 5 and a 3-chlorophenyl group at position 3. This structural arrangement creates a molecule with distinctive electronic and steric properties.
The molecular structure of 3-(3-Chlorophenyl)-5-methoxypyridine can be visualized as having two primary components: a pyridine ring with a methoxy substituent and a chlorophenyl group. The pyridine ring serves as the core heterocyclic structure with nitrogen at position 1, providing basic properties characteristic of pyridines. The methoxy group at position 5 contributes electron-donating effects, while the 3-chlorophenyl group at position 3 introduces both steric bulk and electronic effects through the halogen substituent.
Molecular Composition and Related Compounds
The compound belongs to a broader family of substituted pyridines that have garnered interest in medicinal chemistry. Similar compounds include 5-(3-Chlorophenyl)-3-methoxypicolinonitrile, which shares the chlorophenyl and methoxy substituents but includes an additional nitrile group . Another related structure is 3-(3-Chloro-4-fluoro-phenyl)-5-((S)-1-methyl-pyrrolidin-2-ylmethoxy)-pyridine, which features a more complex substituent at the 5-position of the pyridine ring .
Physical and Chemical Properties
Chemical Properties
The chemical reactivity of 3-(3-Chlorophenyl)-5-methoxypyridine is influenced by several key structural features:
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The pyridine nitrogen provides a basic site capable of participating in acid-base reactions and metal coordination
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The methoxy group introduces electron-donating effects through resonance
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The chlorine substituent on the phenyl ring contributes both electronic withdrawing effects through induction and potential sites for nucleophilic aromatic substitution reactions
These properties make the compound potentially reactive in various chemical transformations, including electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed coupling processes.
Applications and Research Context
Medicinal Chemistry Applications
Methoxypyridine derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of compounds targeting neurodegenerative diseases. Research involving similar structures has shown that methoxypyridine motifs can improve both biological activity and pharmaceutical properties of candidate molecules .
Gamma-Secretase Modulation
Structure-Activity Relationships
Impact of Substitution Patterns
Research on related compounds provides insights into how structural modifications affect biological activity. For instance, studies have shown that:
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The presence of substituents on pyridine rings can be critical for maintaining and improving potency
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The introduction of methoxy groups on pyridine scaffolds can significantly enhance activity
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The position of substituents plays a crucial role in determining biological effects
Comparison with Analogous Compounds
Table 1: Structural Comparison of 3-(3-Chlorophenyl)-5-methoxypyridine with Related Compounds
Analytical Characterization
Predicted Molecular Properties
Table 2: Estimated Physical Properties of 3-(3-Chlorophenyl)-5-methoxypyridine
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